9-Benzyl-6-methylsulfanyl-purin-2-amine
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Overview
Description
9-Benzyl-6-methylsulfanyl-purin-2-amine: is a chemical compound with the molecular formula C13H13N5S and a molecular weight of 271.34 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound, and features a benzyl group at the 9-position and a methylsulfanyl group at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-methylsulfanyl-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The 9-position of the purine ring is benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Methylsulfanylation: The 6-position is then methylsulfanylated using methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-methylsulfanyl-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-Benzyl-6-methylsulfanyl-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-methylsulfanyl-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Methylsulfanyl-purin-2-amine: Lacks the benzyl group at the 9-position.
9-Benzyl-purin-2-amine: Lacks the methylsulfanyl group at the 6-position.
6-Benzyl-9-methylsulfanyl-purin-2-amine: Has the benzyl and methylsulfanyl groups at different positions.
Uniqueness
9-Benzyl-6-methylsulfanyl-purin-2-amine is unique due to the specific positioning of the benzyl and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
51112-65-3 |
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Molecular Formula |
C13H13N5S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
9-benzyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C13H13N5S/c1-19-12-10-11(16-13(14)17-12)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,16,17) |
InChI Key |
YDUZAMOWVCAJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)N |
Origin of Product |
United States |
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